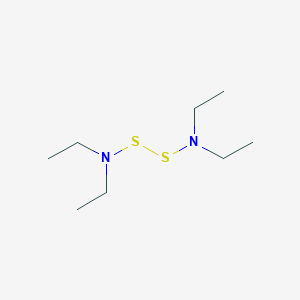
N,N'-Dithiobisdiethylamine
Description
N,N'-Dithiobisdiethylamine (hypothetical structure: $ \text{C}4\text{H}{10}\text{N}2\text{S}2 $) is a sulfur-containing organic compound characterized by two ethylamine groups linked via a disulfide (-S-S-) bridge. Key features include:
- Functional groups: Disulfide (-S-S-) and amine (-NH-) groups.
- Potential applications: Research chemical, ligand in coordination chemistry, or intermediate in organic synthesis.
Properties
CAS No. |
15575-30-1 |
|---|---|
Molecular Formula |
C8H20N2S2 |
Molecular Weight |
208.4 g/mol |
IUPAC Name |
N-(diethylaminodisulfanyl)-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2S2/c1-5-9(6-2)11-12-10(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
REOGMQUIPSUVSU-UHFFFAOYSA-N |
SMILES |
CCN(CC)SSN(CC)CC |
Canonical SMILES |
CCN(CC)SSN(CC)CC |
Other CAS No. |
15575-30-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N'-Dimethylethanedithioamide (CAS 120-79-6)
- Molecular formula : $ \text{C}4\text{H}8\text{N}2\text{S}2 $.
- Molecular weight : 148.25 g/mol.
- Structure : Contains two methyl groups attached to a dithioamide core ($ \text{S-C(=S)-N-CH}_3 $).
- Key differences: Substituents: Methyl groups vs. ethyl groups in N,N'-Dithiobisdiethylamine. Physical properties: Lower molecular weight (148.25 vs. hypothetical ~162 g/mol for ethyl analog) likely results in higher volatility.
Table 1: Structural and Molecular Comparison
N,N'-Dibenzylthiocarbamide
- Molecular formula : $ \text{C}{15}\text{H}{14}\text{N}_2\text{S} $.
- Structure : Benzyl-substituted thiourea derivative ($ \text{Ph-CH}2\text{-NH-C(=S)-NH-CH}2\text{-Ph} $).
- Comparison :
N,N-Diethylacetamide (CAS 685-91-6)
- Molecular formula: $ \text{C}6\text{H}{13}\text{NO} $.
- Structure : Amide with ethyl substituents ($ \text{CH}3\text{CO-N(CH}2\text{CH}3)2 $).
- Key differences: Functional groups: Amide (-CON-) vs. disulfide (-S-S-) in this compound. Reactivity: Amides are less reactive toward oxidation compared to disulfides.
N-Nitrosodimethylamine (NDMA) (CAS 62-75-9)
- Molecular formula : $ \text{C}2\text{H}6\text{N}_2\text{O} $.
- Structure : Nitrosamine with methyl groups ($ \text{(CH}3\text{)}2\text{N-N=O} $).
- Comparison: Toxicity: NDMA is a potent carcinogen , while this compound’s toxicity profile is unknown but likely less severe due to the absence of nitroso groups. Regulatory status: NDMA is heavily regulated ; sulfur analogs may face scrutiny but lack specific guidelines.
Research Findings and Data
Spectroscopic and Ionization Data
- N,N'-Dimethylethanedithioamide :
- This compound : Hypothetically, the disulfide bond would absorb strongly in UV-Vis spectra (~250–300 nm), similar to other disulfides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


